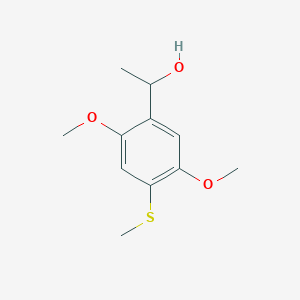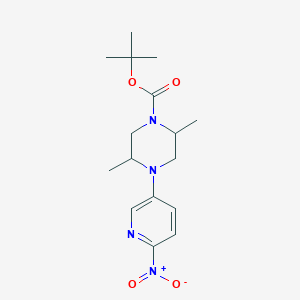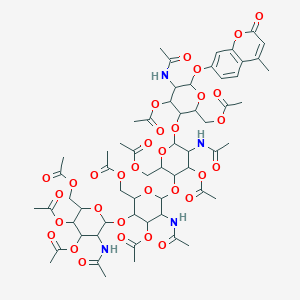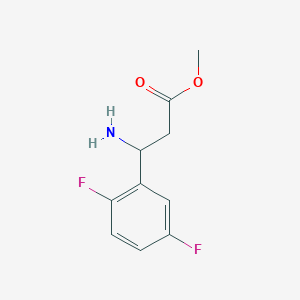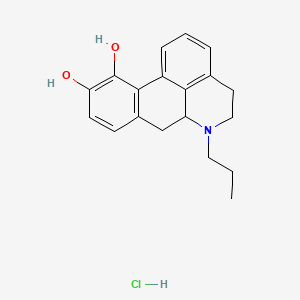
N-Propylnorapomorphine HCl
Overview
Description
S(+)-PROPYLNORAPOMORPHINE HCL is a chemical compound that belongs to the class of aporphine alkaloids. It is a derivative of apomorphine, which is known for its dopaminergic activity. This compound is of interest in various fields of scientific research due to its potential pharmacological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S(+)-PROPYLNORAPOMORPHINE HCL typically involves the modification of the apomorphine structure. One common method includes the alkylation of norapomorphine with propyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
Industrial Production Methods
In an industrial setting, the production of S(+)-PROPYLNORAPOMORPHINE HCL may involve large-scale alkylation reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
S(+)-PROPYLNORAPOMORPHINE HCL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its parent apomorphine structure.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
S(+)-PROPYLNORAPOMORPHINE HCL has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: The compound is studied for its interactions with biological receptors, particularly dopamine receptors.
Medicine: Research focuses on its potential therapeutic effects in treating neurological disorders such as Parkinson’s disease.
Industry: It is used in the development of pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The mechanism of action of S(+)-PROPYLNORAPOMORPHINE HCL involves its interaction with dopamine receptors in the brain. It acts as a dopamine agonist, binding to D2, D3, and D5 receptors, which are involved in the regulation of motor control and other neurological functions. This interaction can modulate neurotransmitter release and influence various signaling pathways within the brain.
Comparison with Similar Compounds
Similar Compounds
Apomorphine: The parent compound, known for its dopaminergic activity.
N-propylnorapomorphine: Another derivative with similar pharmacological properties.
Dihydroxyaporphine: A related compound with different substitution patterns.
Uniqueness
S(+)-PROPYLNORAPOMORPHINE HCL is unique due to its specific stereochemistry and the presence of the propyl group, which can influence its binding affinity and selectivity for dopamine receptors. This makes it a valuable compound for studying the structure-activity relationships of dopaminergic agents.
Properties
IUPAC Name |
6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2.ClH/c1-2-9-20-10-8-12-4-3-5-14-17(12)15(20)11-13-6-7-16(21)19(22)18(13)14;/h3-7,15,21-22H,2,8-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOQOGIDTIFQAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80638724 | |
| Record name | 6-Propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80638724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84454-80-8 | |
| Record name | N-Propylnorapomorphine HCl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=197183 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80638724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3beta)-3-[(Tetrahydro-2H-pyran-2-yl)oxy]-chol-5-en-24-al](/img/structure/B12284241.png)
![4-chloro-2-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12284245.png)
![2-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane](/img/structure/B12284248.png)
![3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B12284255.png)
![tert-butyl N-[1-oxo-1-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethylamino]-3-tritylsulfanylpropan-2-yl]carbamate](/img/structure/B12284261.png)
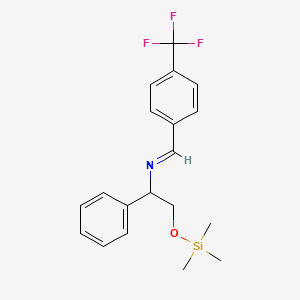
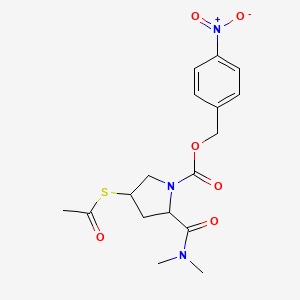
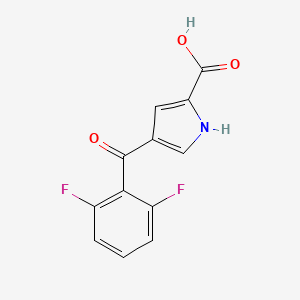
![6-Amino-4-methyl-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B12284302.png)
![N-(2-Butyn-1-yl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycine](/img/structure/B12284309.png)
